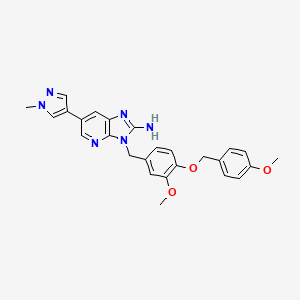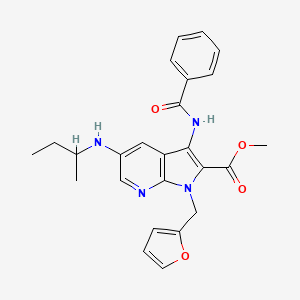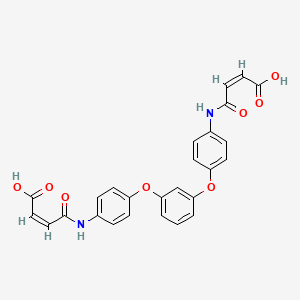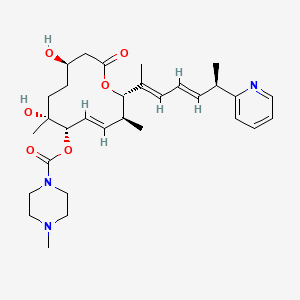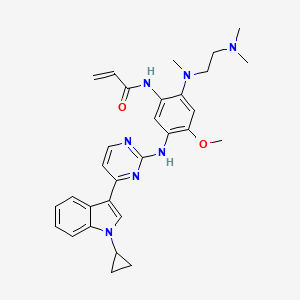
アルモネルチニブ
説明
アルモネチニブ(HS-10296としても知られています)は、第3世代の上皮成長因子受容体(EGFR)チロシンキナーゼ阻害剤(TKI)です。これは、非小細胞肺がん(NSCLC)に一般的に関連するT790M耐性変異を含むEGFR変異を標的にするために特別に設計されています。 この化合物は、EGFR変異陽性の進行期NSCLCの治療において著しい有効性を示しています .
科学的研究の応用
Almonertinib has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the synthesis and optimization of EGFR inhibitors.
Biology: Researchers use it to study the biological pathways involved in EGFR signaling and resistance mechanisms.
Medicine: Almonertinib is primarily used in clinical research for the treatment of NSCLC.
Industry: The pharmaceutical industry uses Almonertinib as a benchmark for developing new EGFR inhibitors with improved efficacy and safety profiles.
作用機序
アルモネチニブは、EGFRのチロシンキナーゼ活性を選択的に阻害することによってその効果を発揮します。それは、受容体のATP結合部位に不可逆的に結合し、下流のシグナル伝達経路のリン酸化とそれに続く活性化を防ぎます。 この阻害は、EGFR変異を持つ癌細胞の細胞増殖の抑制とアポトーシスの誘導につながります .
類似の化合物との比較
類似の化合物
オシメルチニブ: T790M変異に対する有効性で知られる、別の第3世代EGFR TKIです。
ゲフィチニブ: 最初のEGFR変異に対して効果的な、第1世代EGFR TKIですが、耐性変異に対してはそれほど効果的ではありません。
エルロチニブ: ゲフィチニブと同様、それは耐性変異に対する有効性が限られている、第1世代EGFR TKIです。
アルモネチニブの独自性
アルモネチニブは、野生型EGFRよりも変異型EGFRに対する高い選択性によって際立っており、オフターゲット効果を減らし、患者の転帰を改善しています。 また、他のEGFR TKIと比較して、副作用が少ない良好な安全性プロファイルを示しています .
生化学分析
Biochemical Properties
Almonertinib inhibits EGFR tyrosine kinase, specifically targeting EGFR-sensitizing and T790M resistance mutations . This interaction with the EGFR tyrosine kinase enzyme plays a crucial role in its biochemical reactions .
Cellular Effects
Almonertinib has shown significant inhibitory effects on PC9 brain and spinal cord metastases . It has been observed to have good penetration ability across the blood-brain barrier (BBB), making it effective against advanced NSCLC brain and spinal cord metastases .
Molecular Mechanism
The molecular mechanism of Almonertinib involves the inhibition of EGFR tyrosine kinase, which targets EGFR-sensitizing and T790M resistance mutations . This inhibition disrupts the signaling pathways, leading to a decrease in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, Almonertinib has shown a linear metabolic trend . It has demonstrated good tolerability and safety profiles, along with preliminary antitumor activity .
Metabolic Pathways
The metabolic pathways of Almonertinib include demethylation, which gives rise to various metabolites . It’s also involved in oxidative dealkylation .
Transport and Distribution
Almonertinib has been found to penetrate the BBB effectively, suggesting it is well transported and distributed within the body . This ability to cross the BBB allows it to reach brain and spinal cord tumors, demonstrating its potential in treating CNS metastases .
準備方法
合成経路および反応条件
アルモネチニブの合成は、市販されている出発物質から始まり、複数の工程を伴います。主な工程には以下が含まれます。
コア構造の形成: 合成は、EGFR阻害剤によく見られる構造であるキナゾリンコアの形成から始まります。
官能基の導入: 化合物の活性と選択性を高めるために、さまざまな官能基が導入されます。
最終的なカップリング反応: 最後の工程には、化合物の活性に不可欠な側鎖を結合するためのカップリング反応が含まれます。
工業生産方法
アルモネチニブの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには以下が含まれます。
反応条件の最適化: 温度、圧力、溶媒の選択などの条件が最適化され、収率と純度が最大化されます。
触媒の使用: 触媒が使用され、重要な反応の効率が向上します。
精製プロセス: 結晶化やクロマトグラフィーなどの高度な精製技術が使用され、最終製品が医薬品の基準を満たすことが保証されます。
化学反応の分析
反応の種類
アルモネチニブは、以下のを含むいくつかの種類の化学反応を起こします。
酸化: この反応は、キナゾリンコアの官能基を変更することができます。
還元: 還元反応は、特定の官能基を導入するために使用されます。
置換: キナゾリンコアのハロゲン原子は、活性を高めるために他の基に置き換えることができます。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムが頻繁に使用されます。
置換試薬: N-ブロモスクシンイミド(NBS)のようなハロゲン化剤が、置換反応に使用されます。
主な生成物
これらの反応から形成される主な生成物は、最終的な有効医薬品成分であるアルモネチニブを得るためにさらに処理される中間体です。
科学研究への応用
アルモネチニブは、科学研究において幅広い用途を持っています。
類似化合物との比較
Similar Compounds
Osimertinib: Another third-generation EGFR TKI, known for its efficacy against T790M mutations.
Gefitinib: A first-generation EGFR TKI, effective against initial EGFR mutations but less effective against resistance mutations.
Erlotinib: Similar to Gefitinib, it is a first-generation EGFR TKI with limited efficacy against resistance mutations.
Uniqueness of Almonertinib
Almonertinib stands out due to its high selectivity for mutant EGFR over wild-type EGFR, reducing off-target effects and improving patient outcomes. It also shows a favorable safety profile with fewer side effects compared to other EGFR TKIs .
特性
IUPAC Name |
N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N7O2/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEOECWDNSEFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Almonertinib inhibits EGFR tyrosine kinase targeting EGFR-sensitizing and T790M resistance mutations. | |
| Record name | Almonertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1899921-05-1 | |
| Record name | Aumolertinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1899921051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almonertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AUMOLERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4RS462G19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



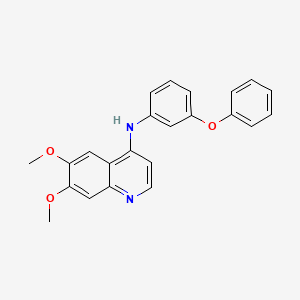

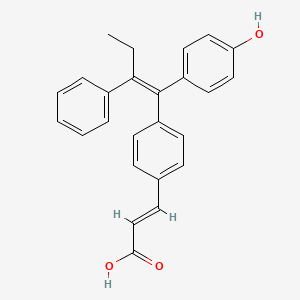
![Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)](/img/structure/B607898.png)

